molecular formula C17H15ClFN3O2 B11568890 (3E)-3-{2-[(3-chlorophenyl)carbonyl]hydrazinylidene}-N-(4-fluorophenyl)butanamide

(3E)-3-{2-[(3-chlorophenyl)carbonyl]hydrazinylidene}-N-(4-fluorophenyl)butanamide

Cat. No.: B11568890
M. Wt: 347.8 g/mol
InChI Key: CFNUMUIHFPJZLR-SRZZPIQSSA-N
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Description

(3E)-3-{[(3-CHLOROPHENYL)FORMAMIDO]IMINO}-N-(4-FLUOROPHENYL)BUTANAMIDE is a synthetic organic compound characterized by the presence of both chlorophenyl and fluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-{[(3-CHLOROPHENYL)FORMAMIDO]IMINO}-N-(4-FLUOROPHENYL)BUTANAMIDE typically involves the following steps:

    Formation of the Formamido Intermediate: The initial step involves the reaction of 3-chlorophenylamine with formic acid to form the formamido intermediate.

    Condensation Reaction: The formamido intermediate is then reacted with 4-fluorophenyl isocyanate under controlled conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions such as temperature, pressure, and pH. The use of catalysts and solvents may also be optimized to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3E)-3-{[(3-CHLOROPHENYL)FORMAMIDO]IMINO}-N-(4-FLUOROPHENYL)BUTANAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl and fluorophenyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(3E)-3-{[(3-CHLOROPHENYL)FORMAMIDO]IMINO}-N-(4-FLUOROPHENYL)BUTANAMIDE has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of (3E)-3-{[(3-CHLOROPHENYL)FORMAMIDO]IMINO}-N-(4-FLUOROPHENYL)BUTANAMIDE involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes and receptors involved in inflammatory and cancer pathways.

    Pathways Involved: Inhibition of enzyme activity, leading to reduced inflammation or cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • (3E)-3-{[(3-BROMOPHENYL)FORMAMIDO]IMINO}-N-(4-FLUOROPHENYL)BUTANAMIDE
  • (3E)-3-{[(3-CHLOROPHENYL)FORMAMIDO]IMINO}-N-(4-CHLOROPHENYL)BUTANAMIDE

Uniqueness

(3E)-3-{[(3-CHLOROPHENYL)FORMAMIDO]IMINO}-N-(4-FLUOROPHENYL)BUTANAMIDE is unique due to the presence of both chlorophenyl and fluorophenyl groups, which confer specific chemical reactivity and biological activity. This makes it distinct from other similar compounds that may only contain one of these functional groups.

Properties

Molecular Formula

C17H15ClFN3O2

Molecular Weight

347.8 g/mol

IUPAC Name

3-chloro-N-[(E)-[4-(4-fluoroanilino)-4-oxobutan-2-ylidene]amino]benzamide

InChI

InChI=1S/C17H15ClFN3O2/c1-11(9-16(23)20-15-7-5-14(19)6-8-15)21-22-17(24)12-3-2-4-13(18)10-12/h2-8,10H,9H2,1H3,(H,20,23)(H,22,24)/b21-11+

InChI Key

CFNUMUIHFPJZLR-SRZZPIQSSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=CC(=CC=C1)Cl)/CC(=O)NC2=CC=C(C=C2)F

Canonical SMILES

CC(=NNC(=O)C1=CC(=CC=C1)Cl)CC(=O)NC2=CC=C(C=C2)F

Origin of Product

United States

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